N,N-Dimethyl-3,5-diacetylaniline
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Overview
Description
N,N-Dimethyl-3,5-diacetylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of two acetyl groups attached to the 3rd and 5th positions of the aniline ring, with two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-3,5-diacetylaniline can be achieved through several methods. One common approach involves the acetylation of N,N-dimethylaniline using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions. Catalysts such as Lewis acids can be used to enhance the reaction rate and yield. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-3,5-diacetylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N,N-Dimethyl-3,5-diacetylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the manufacture of polymers and resins, where it acts as a curing agent.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3,5-diacetylaniline involves its interaction with molecular targets such as enzymes and receptors. The acetyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
- N,N-Dimethylaniline
- 3,5-Dimethylaniline
- N,N-Diethyl-3,5-diacetylaniline
Comparison: N,N-Dimethyl-3,5-diacetylaniline is unique due to the presence of both acetyl and dimethylamino groups, which confer distinct chemical and physical properties. Compared to N,N-Dimethylaniline, the acetyl groups increase the compound’s reactivity towards nucleophiles and electrophiles. Compared to 3,5-Dimethylaniline, the dimethylamino group enhances its solubility and biological activity. N,N-Diethyl-3,5-diacetylaniline, on the other hand, has bulkier ethyl groups, which can affect its steric interactions and binding affinity.
Properties
CAS No. |
205498-59-5 |
---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
1-[3-acetyl-5-(dimethylamino)phenyl]ethanone |
InChI |
InChI=1S/C12H15NO2/c1-8(14)10-5-11(9(2)15)7-12(6-10)13(3)4/h5-7H,1-4H3 |
InChI Key |
MGDSYNXHUQPQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)N(C)C)C(=O)C |
Origin of Product |
United States |
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